molecular formula C19H14N4O3 B5547151 N-(furan-2-ylmethyl)-2-(4-nitrophenyl)quinazolin-4-amine

N-(furan-2-ylmethyl)-2-(4-nitrophenyl)quinazolin-4-amine

Cat. No.: B5547151
M. Wt: 346.3 g/mol
InChI Key: QOOZAJKRBANUND-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(4-nitrophenyl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family This compound is characterized by the presence of a furan ring, a nitrophenyl group, and a quinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-2-(4-nitrophenyl)quinazolin-4-amine typically involves multi-step organic reactions. One common method includes:

    Formation of the Quinazoline Core: Starting with 2-aminobenzamide, the quinazoline core is formed through a cyclization reaction with an appropriate aldehyde or ketone.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nitration reaction, where the quinazoline intermediate is treated with a nitrating agent such as nitric acid.

    Attachment of the Furan Ring: The furan ring is attached through a nucleophilic substitution reaction, where the nitrophenyl-quinazoline intermediate reacts with a furan-2-ylmethyl halide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo various substitution reactions, particularly at the furan and nitrophenyl moieties.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino-quinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(furan-2-ylmethyl)-2-(4-nitrophenyl)quinazolin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Material Science: The compound is explored for its use in organic electronics and as a building block for the synthesis of novel materials with unique electronic properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(4-nitrophenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group is believed to play a crucial role in binding to the active site of enzymes, while the quinazoline core may interact with other regions of the target molecule. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects.

Comparison with Similar Compounds

    N-(furan-2-ylmethyl)-2-phenylquinazolin-4-amine: Lacks the nitro group, which may result in different biological activity.

    N-(furan-2-ylmethyl)-2-(4-methylphenyl)quinazolin-4-amine: Contains a methyl group instead of a nitro group, potentially altering its chemical reactivity and biological properties.

    N-(furan-2-ylmethyl)-2-(4-chlorophenyl)quinazolin-4-amine: The presence of a chlorine atom instead of a nitro group can affect its interaction with molecular targets.

Uniqueness: N-(furan-2-ylmethyl)-2-(4-nitrophenyl)quinazolin-4-amine is unique due to the presence of both the nitrophenyl group and the furan ring, which contribute to its distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-nitrophenyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3/c24-23(25)14-9-7-13(8-10-14)18-21-17-6-2-1-5-16(17)19(22-18)20-12-15-4-3-11-26-15/h1-11H,12H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOZAJKRBANUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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